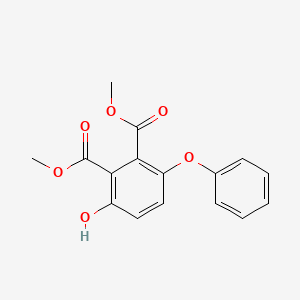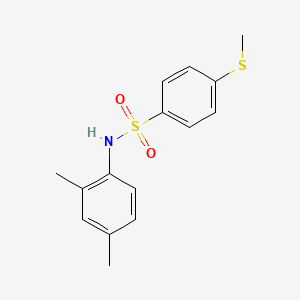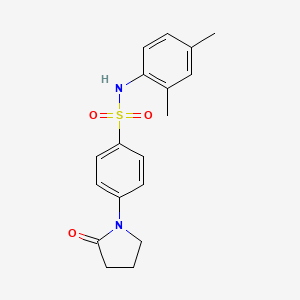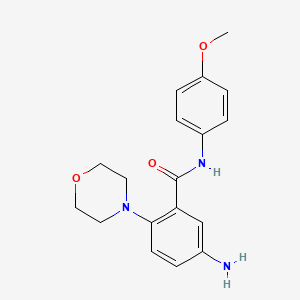
N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide: is an organic compound that belongs to the class of acrylamides It is characterized by the presence of both ethoxy and methoxy functional groups attached to phenyl rings, which are further connected to an acrylamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide typically involves the reaction of 4-ethoxyaniline with 4-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acrylamide under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the acrylamide moiety, converting it into the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 4-ethoxybenzaldehyde and 4-methoxybenzoic acid.
Reduction: Formation of N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)propylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its unique structural features.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its structural analogs may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to active sites. The acrylamide moiety can undergo nucleophilic addition reactions, potentially leading to covalent modification of target proteins.
類似化合物との比較
- N-(4-methoxyphenyl)acrylamide
- N-(4-ethoxyphenyl)acrylamide
- N-(4-methoxyphenyl)-3-phenylacrylamide
Comparison: N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide is unique due to the presence of both ethoxy and methoxy groups, which provide distinct electronic and steric properties. This dual substitution pattern can influence its reactivity and binding affinity compared to similar compounds with only one type of substituent.
特性
IUPAC Name |
(E)-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-22-17-11-7-15(8-12-17)19-18(20)13-6-14-4-9-16(21-2)10-5-14/h4-13H,3H2,1-2H3,(H,19,20)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJYGGQEAMITCH-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19186-87-9 |
Source


|
| Record name | N-(4-ETHOXYPHENYL)-3-(4-METHOXYPHENYL)ACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,4,5-trichlorophenyl)carbamothioyl]butanamide](/img/structure/B5783200.png)


![3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5783228.png)
![5-[(E)-(4-bromophenyl)methylideneamino]-4-butyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B5783239.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5783248.png)

![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5783260.png)





